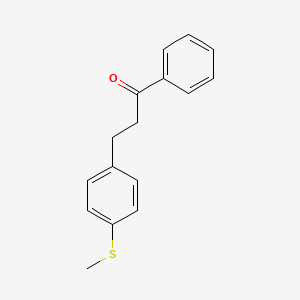

3-(4-Thiomethylphenyl)propiophenone

CAS No.: 96550-90-2

Cat. No.: VC2484142

Molecular Formula: C16H16OS

Molecular Weight: 256.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 96550-90-2 |

|---|---|

| Molecular Formula | C16H16OS |

| Molecular Weight | 256.4 g/mol |

| IUPAC Name | 3-(4-methylsulfanylphenyl)-1-phenylpropan-1-one |

| Standard InChI | InChI=1S/C16H16OS/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-8,10-11H,9,12H2,1H3 |

| Standard InChI Key | HKCJMVGYWDTQHC-UHFFFAOYSA-N |

| SMILES | CSC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2 |

| Canonical SMILES | CSC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2 |

Introduction

3-(4-Thiomethylphenyl)propiophenone is an organic compound that belongs to the class of propiophenones. It is characterized by a phenyl group linked to a carbonyl group and an alkyl chain, with a thiomethyl group attached to one of the phenyl rings. This compound has garnered significant interest in various scientific fields due to its potential applications in organic synthesis and biological research.

Biological Activities

Research into the biological activities of 3-(4-Thiomethylphenyl)propiophenone suggests potential applications in photodynamic therapy due to its ability to generate reactive oxygen species (ROS). Specifically, an In(III) complex of this compound has been studied for its photodynamic antimicrobial properties. Additionally, compounds with similar structures have been investigated for their antimicrobial and anticancer activities, although specific data on 3-(4-Thiomethylphenyl)propiophenone itself is limited.

Chemical Transformations

3-(4-Thiomethylphenyl)propiophenone can undergo several chemical transformations, including oxidation of the thiomethyl group to form more reactive intermediates. These transformations are crucial for its potential applications in organic synthesis and medicinal chemistry.

Comparison with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume